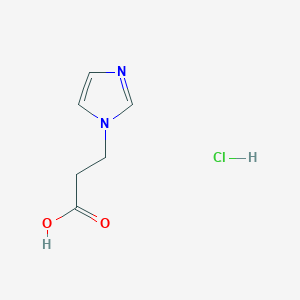

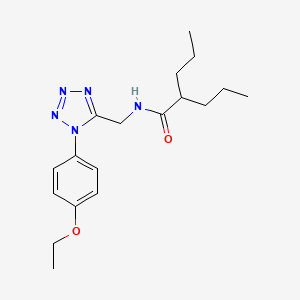

![molecular formula C8H7BrOS B2529790 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 25074-25-3](/img/structure/B2529790.png)

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Descripción general

Descripción

Benzo[b]thiophene derivatives are important heterocyclic compounds found in many natural compounds . They have shown a number of biological activities and are used in pharmaceuticals, agrochemicals, diagnostics, optoelectronics, dyes, etc .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with boronic esters . For example, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

The molecular structure of similar compounds like 4-Bromobenzo[b]thiophene has been determined . The molecular formula is CHBrS, with an average mass of 213.094 Da and a monoisotopic mass of 211.929520 Da .Chemical Reactions Analysis

The bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions of 4-methoxy-benzo[b]thiophen and its 3-methyl derivative have been investigated . For 4-methoxybenzo[b]thiophene, these reactions gave the 7-substituted product .Aplicaciones Científicas De Investigación

Synthesis of Conjugated Polymers

This compound is used in the synthesis of conjugated polymers. These polymers are based on 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione (Br-TTDPP) combined with three different electron-donating monomers . The polymers are used in high-performance thin-film transistors .

2. Organic Field-Effect Transistor (OFET) Device Performance The compound is used in the development of OFET devices. An OTFT having a TTDPP-SVS active layer showed the highest hole mobility, the lowest threshold voltage, and the highest Ion/Ioff ratio .

Quorum Sensing Inhibitors

The compound has been used in the development of quorum sensing inhibitors. Quorum sensing is a bacterial cell-cell communication mechanism. The inhibitors can disrupt this communication, thereby affecting bacterial behaviors such as biofilm formation and virulence production .

Anti-Biofilm Formation

The compound has shown moderate anti-biofilm formation properties against Pseudomonas aeruginosa .

Raw Material in Organic Synthesis

It is an important raw material and intermediate used in organic synthesis .

Pharmaceuticals and Agrochemicals

The compound is used in the production of pharmaceuticals and agrochemicals .

Dyestuffs

It is also used in the production of dyestuffs .

Medicine

Propiedades

IUPAC Name |

2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(S2)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2529709.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2529710.png)

![2-[(8-Quinolinylamino)methylene]malononitrile](/img/structure/B2529711.png)

![4-Methyl-3-{[(1-methylpiperidin-4-yl)methyl]amino}benzoic acid hydrochloride](/img/structure/B2529712.png)

![(E)-4-(Dimethylamino)-N-[(5-methoxypyridin-3-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2529714.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2529716.png)

![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)